molecular formula C19H23N5O B5653467 2,7-dimethyl-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine

2,7-dimethyl-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine

Cat. No. B5653467
M. Wt: 337.4 g/mol
InChI Key: RFOMOBUYOVNKFJ-UHFFFAOYSA-N
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Description

The compound is part of the imidazo[1,2-a]pyridine family, which are heterocyclic aromatic organic compounds. These compounds have garnered interest due to their structural diversity and potential biological activities. The focus here is on its synthesis, molecular structure, chemical reactions, and properties, excluding drug use, dosage, and side effects information.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources. This method features broad substrate scope and good functional group tolerance, offering a diversified product range (Rao et al., 2017). Another approach uses vanadyl acetylacetonate catalysis for methylenation, showcasing the potential for scale-up processes (Kaswan et al., 2016).

Molecular Structure Analysis

Crystal structure and Hirshfeld surface analysis reveal the molecular inclination angles and the importance of substituent effects on the imidazo[1,2-a]pyridine framework (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including carbonylation approaches for Csp2-H and Csp3-H bonds activation, leading to valuable derivatives (Lei et al., 2016). These reactions are crucial for creating complex molecules with significant pharmaceutical potential.

Physical Properties Analysis

The structural and vibrational properties of imidazo[1,2-a]pyridine derivatives are closely examined through XRD, IR, and Raman studies, supported by DFT quantum chemical calculations. These studies reveal the stability and unique vibrational modes inherent to the imidazopyridine skeleton (Dymińska et al., 2013).

Chemical Properties Analysis

N-heterocyclic carbenes derived from imidazo[1,5-a]pyridines showcase versatility and stability, offering new insights into the chemistry of these compounds (Alcarazo et al., 2005). The diverse reactivity and functional group compatibility highlight the chemical richness of imidazo[1,2-a]pyridines.

properties

IUPAC Name

(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-13-4-10-24-16(12-13)21-14(2)17(24)19(25)23-8-5-15(6-9-23)18-20-7-11-22(18)3/h4,7,10-12,15H,5-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOMOBUYOVNKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)N3CCC(CC3)C4=NC=CN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-dimethyl-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine

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